1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide
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Overview
Description
1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes a morpholine ring, a sulfonyl group, a pyrrolidine ring, and a pyridine moiety, making it a versatile candidate for various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Derivative: The morpholine ring is introduced through a nucleophilic substitution reaction involving a suitable sulfonyl chloride and morpholine.
Pyrrolidine Ring Construction: The pyrrolidine ring is synthesized via a cyclization reaction, often involving a diketone precursor.
Coupling with Pyridine: The pyridine moiety is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.
Scientific Research Applications
1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide: shares structural similarities with other sulfonyl-containing compounds and pyrrolidine derivatives.
5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: This compound also features a morpholine ring and a sulfonyl group, but with a different core structure.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable tool in drug discovery and biochemical research.
Properties
Molecular Formula |
C21H24N4O5S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N4O5S/c26-20-13-17(21(27)23-14-16-5-7-22-8-6-16)15-25(20)18-1-3-19(4-2-18)31(28,29)24-9-11-30-12-10-24/h1-8,17H,9-15H2,(H,23,27) |
InChI Key |
WISYFACGGAYRKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
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